molecular formula C17H18N2O4 B8631292 4-(2-(1,1-Dimethylethoxycarbonylamino)pyrid-4-yl) benzoic acid

4-(2-(1,1-Dimethylethoxycarbonylamino)pyrid-4-yl) benzoic acid

Cat. No. B8631292
M. Wt: 314.34 g/mol
InChI Key: AKJRAPRAIXDSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05854245

Procedure details

17-4 (1.0 g, 3.4 mmol) is slurried in CH3CN (40 mL). 10% KHSO4 (1.3 mL) and 30% H2O2 (0.957 mL) are added and the solution is cooled in an ice bath. NaClO2 (8.5 mmol, 770 mg) is added dropwise in 50 mL water over 20 min. The reaction is stirred for 16 hrs. The reaction mixture is diluted w/EtOAc and washed with saturated NaHCO3 (2×). The aqueous layers are combined, acidifed with 10% KHSO4, and extracted w/CH2Cl2 (2×) and EtOAc (2×) to give 17-5 as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 12.6-12.8 (bs, 1H), 9.9 (s, 1H), 8.3 (d, 1H), 8.0-8.1 (m, 3H), 7.9 (d, 2H), 7.3 (d, 1H), 1.5 (s, 9H). ##STR88## Ethyl 2-(4-(4-(2-(1,1-Dimethylethoxycarbonylamino)pyrid-4-yl)carbonylamino)phenoxy)acetate (17-6)
Name
17-4
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.957 mL
Type
reactant
Reaction Step Two
Quantity
770 mg
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:22])([O:4][C:5]([NH:7][C:8]1[CH:13]=[C:12]([C:14]2[CH:21]=[CH:20][C:17]([CH:18]=[O:19])=[CH:16][CH:15]=2)[CH:11]=[CH:10][N:9]=1)=[O:6])[CH3:3].[OH:23]S([O-])(=O)=O.[K+].OO.[O-]Cl=O.[Na+]>CC#N.O.CCOC(C)=O>[CH3:3][C:2]([CH3:22])([O:4][C:5]([NH:7][C:8]1[CH:13]=[C:12]([C:14]2[CH:15]=[CH:16][C:17]([C:18]([OH:23])=[O:19])=[CH:20][CH:21]=2)[CH:11]=[CH:10][N:9]=1)=[O:6])[CH3:1] |f:1.2,4.5|

Inputs

Step One
Name
17-4
Quantity
1 g
Type
reactant
Smiles
CC(C)(OC(=O)NC1=NC=CC(=C1)C1=CC=C(C=O)C=C1)C
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]
Name
Quantity
0.957 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
770 mg
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CC#N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is cooled in an ice bath
WASH
Type
WASH
Details
washed with saturated NaHCO3 (2×)
EXTRACTION
Type
EXTRACTION
Details
extracted w/CH2Cl2 (2×) and EtOAc (2×)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(C)(OC(=O)NC1=NC=CC(=C1)C1=CC=C(C(=O)O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.